4-Isopropyl-5-phenylisoxazole-3-carboxylic acid
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Overview
Description
4-Isopropyl-5-phenylisoxazole-3-carboxylicacid is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-5-phenylisoxazole-3-carboxylicacid typically involves the cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones . One common method includes the use of Cu(I) or Ru(II) catalysts for the (3 + 2) cycloaddition reaction . Another approach involves the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . These methods are designed to be eco-friendly and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-5-phenylisoxazole-3-carboxylicacid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed under mild conditions using inexpensive reagents.
Substitution: Substitution reactions often involve the use of common reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Reduction: Mild reducing agents such as sodium borohydride.
Substitution: Halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
4-Isopropyl-5-phenylisoxazole-3-carboxylicacid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isopropyl-5-phenylisoxazole-3-carboxylicacid involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to various biological targets, modulating their activity and leading to therapeutic effects . The exact pathways and molecular targets depend on the specific biological context and the substituents on the isoxazole ring.
Comparison with Similar Compounds
3,5-Disubstituted Isoxazoles: These compounds share a similar core structure but differ in the substituents attached to the isoxazole ring.
Isoxazole Derivatives: Various derivatives with different functional groups exhibit unique biological activities.
Uniqueness: 4-Isopropyl-5-phenylisoxazole-3-carboxylicacid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and phenyl groups contribute to its stability and potential interactions with biological targets .
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-phenyl-4-propan-2-yl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-8(2)10-11(13(15)16)14-17-12(10)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,16) |
InChI Key |
RYXUTWYBTJHCHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(ON=C1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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